molecular formula C11H19BrO2 B14294231 1-(2-Bromo-1-ethoxyethoxy)hept-2-yne CAS No. 119614-35-6

1-(2-Bromo-1-ethoxyethoxy)hept-2-yne

Cat. No.: B14294231
CAS No.: 119614-35-6
M. Wt: 263.17 g/mol
InChI Key: HSPXRQQKADSACH-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-ethoxyethoxy)hept-2-yne is an organic compound characterized by the presence of a bromo group, an ethoxyethoxy group, and a hept-2-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-ethoxyethoxy)hept-2-yne typically involves the reaction of hept-2-yne with 2-bromo-1-ethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-ethoxyethoxy)hept-2-yne undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Reactions: Formation of substituted hept-2-yne derivatives.

    Oxidation Reactions: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction Reactions: Formation of alkenes or alkanes.

Scientific Research Applications

1-(2-Bromo-1-ethoxyethoxy)hept-2-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-ethoxyethoxy)hept-2-yne involves its interaction with specific molecular targets. The bromo group can act as an electrophile, facilitating nucleophilic substitution reactions. The ethoxyethoxy group provides steric hindrance and electronic effects that influence the reactivity of the compound. The triple bond in the hept-2-yne backbone can participate in various addition reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

    1-Bromo-2-butyne: Similar in structure but with a shorter carbon chain.

    1-(Bromomethyl)-2-methylacetylene: Contains a bromomethyl group instead of the ethoxyethoxy group.

    2-Butyn-1-yl bromide: Another bromo-substituted alkyne with a different substitution pattern.

Uniqueness: 1-(2-Bromo-1-ethoxyethoxy)hept-2-yne is unique due to the presence of both the bromo and ethoxyethoxy groups, which impart distinct reactivity and properties. The combination of these functional groups with the hept-2-yne backbone makes this compound versatile for various synthetic and research applications.

Properties

CAS No.

119614-35-6

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

1-(2-bromo-1-ethoxyethoxy)hept-2-yne

InChI

InChI=1S/C11H19BrO2/c1-3-5-6-7-8-9-14-11(10-12)13-4-2/h11H,3-6,9-10H2,1-2H3

InChI Key

HSPXRQQKADSACH-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCOC(CBr)OCC

Origin of Product

United States

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